molecular formula C20H16BrN5OS B12462910 (4E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(4-methylphenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one

(4E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(4-methylphenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B12462910
M. Wt: 454.3 g/mol
InChI Key: WFPKUFRGAKSPBF-UHFFFAOYSA-N
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Description

2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(4-methylphenyl)diazen-1-yl]-1H-pyrazol-3-one is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a thiazole ring, a pyrazole ring, and various substituents, including bromophenyl and methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(4-methylphenyl)diazen-1-yl]-1H-pyrazol-3-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of 4-bromobenzaldehyde with thiourea in the presence of a base such as potassium hydroxide.

    Formation of the Pyrazole Ring: The pyrazole ring is formed by the reaction of hydrazine hydrate with an appropriate β-diketone, such as acetylacetone.

    Coupling of the Rings: The thiazole and pyrazole rings are then coupled through a diazo coupling reaction, where the diazonium salt of the thiazole derivative reacts with the pyrazole derivative in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(4-methylphenyl)diazen-1-yl]-1H-pyrazol-3-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the corresponding amines or alcohols.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(4-methylphenyl)diazen-1-yl]-1H-pyrazol-3-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of novel materials and dyes.

Mechanism of Action

The mechanism of action of 2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(4-methylphenyl)diazen-1-yl]-1H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with DNA: Binding to DNA and affecting gene expression.

    Modulating Receptor Activity: Interacting with cellular receptors and influencing signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(4-methylphenyl)diazen-1-yl]-1H-pyrazol-3-one
  • 2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(4-methylphenyl)diazen-1-yl]-1H-pyrazol-3-one
  • 2-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(4-methylphenyl)diazen-1-yl]-1H-pyrazol-3-one

Uniqueness

The uniqueness of 2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(4-methylphenyl)diazen-1-yl]-1H-pyrazol-3-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromophenyl group, in particular, may enhance its reactivity and potential biological activity compared to its chloro, fluoro, and iodo analogs.

Properties

Molecular Formula

C20H16BrN5OS

Molecular Weight

454.3 g/mol

IUPAC Name

2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[(4-methylphenyl)diazenyl]-1H-pyrazol-3-one

InChI

InChI=1S/C20H16BrN5OS/c1-12-3-9-16(10-4-12)23-24-18-13(2)25-26(19(18)27)20-22-17(11-28-20)14-5-7-15(21)8-6-14/h3-11,25H,1-2H3

InChI Key

WFPKUFRGAKSPBF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=NC2=C(NN(C2=O)C3=NC(=CS3)C4=CC=C(C=C4)Br)C

Origin of Product

United States

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